Methioprim Tumor Inhibition: Superior Efficacy in E2 Ascites Model Compared to Analogs
In a direct head-to-head in vivo study, Methioprim demonstrated a unique and potent tumor-inhibitory profile against E2 and Krebs tumors, leading to significant survival prolongation and apparent cures in the E2 ascites model, a result not observed with the closely related analogs ethioprim, benzylthioprim, or thioprim [1].
| Evidence Dimension | In vivo tumor inhibition and survival in E2 ascites tumor-bearing mice |
|---|---|
| Target Compound Data | Statistically significant inhibition of E2 tumor growth and significant prolongation of survival; some animals apparently cured. |
| Comparator Or Baseline | Ethioprim and Benzylthioprim (observed tumor inhibition, but not specified as leading to cures in this model); Thioprim (inactive). |
| Quantified Difference | Methioprim was the only compound in the series to produce 'apparently cured' animals, a qualitative but clear and superior therapeutic outcome compared to its inactive or less effective analogs. |
| Conditions | Mouse model bearing E2 ascites tumors, treated with intraperitoneal administration. |
Why This Matters
This study establishes Methioprim as the most potent and efficacious compound among its tested analogs in a specific in vivo cancer model, making it the preferred choice for oncology research focused on pyrimidine-based therapies.
- [1] Holland, J. F., Guthrie, R., Sheehe, P., & Tieckelmann, H. (1958). Inhibition of Tumor Growth in Mice by a Series of 2-Substituted Thiopyrimidines. Cancer Research, 18(7), 776-780. View Source
